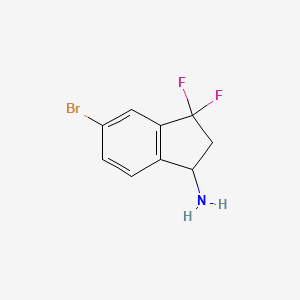

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H8BrF2N |

|---|---|

Molekulargewicht |

248.07 g/mol |

IUPAC-Name |

5-bromo-3,3-difluoro-1,2-dihydroinden-1-amine |

InChI |

InChI=1S/C9H8BrF2N/c10-5-1-2-6-7(3-5)9(11,12)4-8(6)13/h1-3,8H,4,13H2 |

InChI-Schlüssel |

DSGLRPGIGWVHIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(C1(F)F)C=C(C=C2)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithiation and Formylation of Bromofluorobenzene Precursors

A key step involves the lithiation of bromofluorobenzene derivatives at low temperatures (-70 °C) using lithium diisopropylamide (LDA), followed by electrophilic quenching with DMF to introduce formyl groups. This method allows regioselective functionalization adjacent to the bromine substituent.

- Example Procedure:

- 2-bromo-1,4-difluorobenzene is dissolved in tetrahydrofuran (THF) and cooled to -70 °C.

- LDA (1 M in THF) is added dropwise under nitrogen atmosphere.

- After stirring, DMF is added to introduce the aldehyde group.

- The reaction is quenched with acetic acid and extracted with ethyl acetate.

This step yields 3-(3-bromo-4-fluoro-2-formylphenoxy)-5-fluorobenzonitrile intermediates, which are precursors for further fluorination and amination steps.

Fluorination and Difluorination via Organomagnesium Reagents

Subsequent steps involve the use of i-PrMgCl·LiCl (isopropylmagnesium chloride lithium chloride complex) as a metalating agent at -70 °C to activate the aromatic ring for nucleophilic fluorination and difluorination.

One-Pot Procedures for Difluoro Indanone Formation

A one-pot synthetic approach involves initial formation of hydroxypropanoate intermediates, followed by treatment with phosphorus-based fluorinating agents (e.g., PBSF) and base (DBU) to induce difluorination and ring closure.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using hexanes/ethyl acetate mixtures.

- Characterization includes ^1H NMR, ^13C NMR, and fluorine NMR to confirm the presence and position of fluorine atoms.

- Yields reported for the fluorination steps range from 88% to 97%, indicating robust and reproducible methods.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Lithiation and Formylation | 2-bromo-1,4-difluorobenzene, LDA, DMF, THF, -70 °C | 3-(3-bromo-4-fluoro-2-formylphenoxy)-5-fluorobenzonitrile | ~N/A | Regioselective formylation |

| 2 | Metalation and Fluorination | i-PrMgCl·LiCl, THF, -70 °C, quench with AcOH | 3-fluoro-5-(2,2,3,7-tetrafluoro-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile | 88-97 | Efficient incorporation of fluorines |

| 3 | One-pot Difluorination | PBSF, DBU, THF, 0 °C to rt | Difluorinated indanone intermediate | 88 | One-pot synthesis simplifies workflow |

| 4 | Amination (inferred) | Reductive amination or nucleophilic substitution | 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine | N/A | Standard amination methods applicable |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce corresponding ketones and alcohols .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Material Science: It is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of aminoindanes are highly sensitive to substituent patterns. Below is a comparative analysis of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine and its analogues:

Key Observations:

- Halogenation : Bromine at the 5-position (as in the target compound) may enhance steric bulk and influence receptor binding compared to 4-bromo derivatives (e.g., 4-Bromo-2,3-dihydro-1H-inden-1-amine) .

- Fluorination: The 3,3-difluoro substitution in the target compound likely reduces metabolic degradation compared to non-fluorinated analogues (e.g., indatraline) .

- Salt Forms : Hydrochloride salts (e.g., 5-Bromo-4-fluoro analogue) improve aqueous solubility, a critical factor for bioavailability .

Pharmacological and Metabolic Profiles

- Indatraline: Demonstrates long-lasting dopamine, serotonin, and norepinephrine reuptake inhibition.

- Urea/Thiourea Derivatives: Compounds like 4b (4-bromo-phenyl urea derivative) exhibit antioxidant activity (IC₅₀: 12.3 μM in DPPH assay) and higher binding affinity to aromatase than Imatinib in silico .

Biologische Aktivität

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and ongoing research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic indene framework, which includes a bromine atom and two fluorine atoms. Its molecular formula is with a molecular weight of approximately 245.07 g/mol. The presence of halogen and amino functional groups suggests diverse reactivity and potential applications in drug development.

Antimicrobial Properties

Research indicates that 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine exhibits promising antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects. Additional studies are needed to fully elucidate the molecular interactions involved.

Anticancer Activity

In addition to its antimicrobial properties, 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine has shown potential anticancer effects. Initial findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The exact pathways remain under investigation.

Synthesis Methods

The synthesis of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Indene Framework : Starting from suitable precursors to construct the bicyclic structure.

- Halogenation : Introducing bromine and fluorine substituents through electrophilic aromatic substitution.

- Amine Formation : Converting the intermediate into the final amine product through reductive amination.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

- Enzyme Inhibition Studies : Ongoing research has indicated that 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine may inhibit enzymes involved in metabolic pathways relevant to both bacterial resistance mechanisms and cancer cell metabolism.

-

Comparative Analysis with Analog Compounds : The compound has been compared with structurally similar compounds to evaluate differences in biological activity.

Compound Name Structural Features Unique Aspects 5-Bromo-2,3-dihydro-1H-inden-1-amine Contains a single bromine atom Lacks difluoro substitution 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol Contains methyl groups instead of fluorines Different reactivity due to hydroxyl group

Q & A

Q. Basic

- IR Spectroscopy : Confirm amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), dihydroindenyl CH₂ groups (δ 2.5–3.5 ppm), and fluorine-coupled splitting patterns .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

How can stereoselective synthesis be achieved for enantiomerically pure 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine, and what chiral resolution methods are recommended?

Advanced

Enantioselective synthesis may employ chiral auxiliaries or asymmetric catalysis. For resolution, chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases is effective . Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers. Purity is verified via polarimetry or enantioselective GC .

What methodologies are employed to analyze the crystal structure of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine derivatives, and how do tools like SHELXL contribute to refinement?

Advanced

Single-crystal X-ray diffraction (SC-XRD) is standard. SHELXL refines structures by optimizing positional/thermal parameters and handling twinning or disorder . ORTEP-3 visualizes thermal ellipsoids and validates bond angles/distances . For fluorine/bromine-heavy structures, high-resolution data (≤0.8 Å) and restraints for anisotropic displacement parameters are critical .

How can researchers design derivatives of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine to explore structure-activity relationships (SAR) in biological targets?

Q. Advanced

- Core Modifications : Introduce substituents (e.g., urea/thiourea groups) at the amine position to enhance hydrogen bonding .

- Pharmacophore Mapping : Use docking software (AutoDock, Schrödinger) to predict interactions with targets like HIF-2α or TRPV1 .

- In Vitro Screening : Prioritize derivatives with low IC₅₀ in DPPH/NO radical scavenging assays or enzyme inhibition studies .

What strategies resolve contradictions in biological activity data for 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine analogs, such as varying IC₅₀ values across studies?

Q. Advanced

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Compare data across multiple assays (e.g., DPPH vs. ABTS) to identify assay-specific biases.

- Orthogonal Validation : Confirm activity via complementary methods (e.g., fluorescence-based assays vs. HPLC) .

What in vitro assays are suitable for initial evaluation of the antioxidant or anticancer potential of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine derivatives?

Q. Basic

- Antioxidant : DPPH radical scavenging (measure absorbance at 517 nm) and NO inhibition assays (Griess reagent) .

- Anticancer : MTT/WST-1 viability assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

How does molecular docking aid in predicting the interaction of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine with therapeutic targets, and what validation steps are necessary?

Advanced

Docking (e.g., Glide, AutoDock Vina) models ligand-receptor binding poses. Key steps:

Target Preparation : Retrieve protein structures (PDB) and optimize protonation states.

Grid Generation : Define active sites using co-crystallized ligands.

Pose Scoring : Rank poses by binding energy (ΔG).

Validation : Compare with mutagenesis data or co-crystal structures (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.